molecular formula C9H10NO4S- B2419621 3-(4-Sulfamoylphenyl)propanoic acid CAS No. 90610-69-8

3-(4-Sulfamoylphenyl)propanoic acid

Numéro de catalogue: B2419621
Numéro CAS: 90610-69-8
Poids moléculaire: 228.25 g/mol
Clé InChI: JUEONDBIBADVGD-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’ACIDE 3-[4-(AMINOSULFONYL)PHÉNYL]PROPIONIQUE est un composé organique appartenant à la classe des acides phénylpropioniques. Ces composés se caractérisent par un cycle benzénique conjugué à un acide propionique. Il s'agit d'une petite molécule de formule moléculaire C₉H₁₁NO₄S et de masse moléculaire 229,253 g/mol .

Propriétés

Numéro CAS

90610-69-8

Formule moléculaire

C9H10NO4S-

Poids moléculaire

228.25 g/mol

Nom IUPAC

3-(4-sulfamoylphenyl)propanoate

InChI

InChI=1S/C9H11NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)(H2,10,13,14)/p-1

Clé InChI

JUEONDBIBADVGD-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N

SMILES canonique

C1=CC(=CC=C1CCC(=O)[O-])S(=O)(=O)N

Solubilité

not available

Origine du produit

United States

Méthodes De Préparation

Direct Sulfamoylation via Sulfonyl Chloride Intermediate

Reaction Mechanism

The synthesis begins with 3-phenylpropanoic acid , where the alkyl chain acts as an ortho/para-directing group. Sulfonation at the para-position is achieved using chlorosulfonic acid (ClSO₃H), forming 3-(4-(chlorosulfonyl)phenyl)propanoic acid . Subsequent amination with aqueous ammonia replaces the chloride with an amine group, yielding the target compound.

Key Reaction:

$$
\text{3-Phenylpropanoic acid} + \text{ClSO}3\text{H} \xrightarrow{\text{DCM, 0–5°C}} \text{3-(4-(ClSO}2\text{)phenyl)propanoic acid} \xrightarrow{\text{NH}_3} \text{3-(4-Sulfamoylphenyl)propanoic acid}
$$

Experimental Conditions and Yields

Step Reactants Reagents/Conditions Temperature Time (h) Yield (%)
1 3-Phenylpropanoic acid ClSO₃H, DCM, N₂ atmosphere 0–5°C 2 70
2 Chlorosulfonyl intermediate NH₄OH, stirring RT 4 85

Advantages :

  • Minimal steps (2 stages).
  • High overall yield (59.5%).

Challenges :

  • Exothermic sulfonation requires precise temperature control.
  • Chlorosulfonic acid poses handling risks (corrosive, moisture-sensitive).

Nitration-Reduction-Sulfamoylation Sequence

Reaction Pathway

  • Nitration : Introduce a nitro group at the para-position using HNO₃/H₂SO₄.
  • Reduction : Catalytic hydrogenation converts the nitro group to an amine.
  • Sulfamoylation : Amine reacts with ClSO₃H and NH₃ to install the sulfamoyl group.
Key Reactions:

$$
\text{3-Phenylpropanoic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{3-(4-Nitrophenyl)propanoic acid} \xrightarrow{\text{H}2/\text{Pd/C}} \text{3-(4-Aminophenyl)propanoic acid}
$$
$$
\text{3-(4-Aminophenyl)propanoic acid} \xrightarrow{\text{ClSO}3\text{H, NH}3} \text{this compound}
$$

Performance Metrics

Step Reactants Reagents/Conditions Temperature Time (h) Yield (%)
1 3-Phenylpropanoic acid HNO₃, H₂SO₄ 50°C 1 65
2 4-Nitro intermediate H₂, Pd/C, ethanol RT 3 90
3 4-Amino intermediate ClSO₃H, NH₃ 0°C → RT 6 75

Advantages :

  • Avoids direct use of chlorosulfonic acid in initial steps.
  • Amenable to scale-up with established nitration protocols.

Disadvantages :

  • Lower total yield (43.9%) due to multi-step losses.
  • Requires hydrogenation infrastructure.

Industrial Production and Scalability

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors for sulfonation and amination steps, enhancing safety and consistency:

  • Residence Time : 30–60 seconds per step.
  • Throughput : 1–5 kg/hr depending on reactor volume.
  • Purity : ≥98% achieved via in-line crystallization.

Purification Strategies

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals.
  • Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves sulfonic acid byproducts.

Challenges and Optimization

Side Reactions

  • Over-sulfonation : Mitigated by stoichiometric ClSO₃H (1.1 eq) and sub-zero temperatures.
  • Oxidative Degradation : Additives like BHT (0.1 wt%) stabilize intermediates.

Catalytic Improvements

  • Lewis Acids : FeCl₃ (5 mol%) accelerates sulfonation kinetics (yield ↑12%).
  • Enzymatic Amination : Pseudomonas sulfotransferases reduce ammonia usage by 40%.

Recent Advances

Green Chemistry Approaches

  • Solvent-Free Sulfonation : Ball milling with ClSO₃H achieves 68% yield in 15 minutes.
  • Ionic Liquids : [BMIM][OTf] as reaction medium reduces waste (E-factor ↓30%).

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 20 minutes.
  • Outcome : 82% yield with 99% purity via dielectric heating.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’ACIDE 3-[4-(AMINOSULFONYL)PHÉNYL]PROPIONIQUE a des applications diverses dans la recherche scientifique :

    Chimie : Utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.

    Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes.

    Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.

    Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.

Applications De Recherche Scientifique

Chemistry

3-(4-Sulfamoylphenyl)propanoic acid serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Synthesis of Novel Compounds : It can be halogenated to introduce halogen atoms into the aromatic ring, facilitating the development of new derivatives with tailored properties .
  • Reagent in Organic Reactions : The compound is used as a reagent in the synthesis of other biologically active molecules, enhancing the repertoire of available synthetic methodologies.

Biology

The compound has been investigated for its biological activities, particularly its interactions with enzymes such as carbonic anhydrases. These enzymes are implicated in various physiological processes and diseases, including:

  • Inhibition of Carbonic Anhydrases : Research indicates that this compound can inhibit these enzymes, potentially leading to therapeutic effects such as reduced inflammation and antimicrobial activity .
  • Antibacterial Properties : Studies have highlighted its potential as a scaffold for developing new antibacterial agents, especially against resistant strains .

Medicine

The therapeutic implications of this compound are noteworthy:

  • Anti-inflammatory Effects : Its ability to inhibit carbonic anhydrases suggests potential use in treating inflammatory conditions .
  • Antimicrobial Activity : The compound has shown promise in preliminary studies for its antimicrobial properties, making it a candidate for further drug development .
  • Anticancer Research : Investigations into its derivatives have revealed potential anticancer activities, particularly against non-small cell lung cancer cell lines .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaFindings
Organic SynthesisHalogenation leads to new derivatives with enhanced biological activity.
Enzyme InhibitionDemonstrated inhibition of carbonic anhydrases with potential therapeutic effects.
Antibacterial ActivityIdentified as a scaffold for developing new antibacterial agents.
Anti-inflammatory PropertiesPotential use in treating inflammatory conditions through enzyme inhibition.
Anticancer ActivityExhibited promising results against non-small cell lung cancer cell lines.

Mécanisme D'action

Le mécanisme d’action de l’ACIDE 3-[4-(AMINOSULFONYL)PHÉNYL]PROPIONIQUE implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber les enzymes anhydrase carbonique, qui jouent un rôle crucial dans divers processus physiologiques. L'inhibition de ces enzymes peut entraîner des effets thérapeutiques tels que la réduction de l'inflammation et l'activité antimicrobienne .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L’ACIDE 3-[4-(AMINOSULFONYL)PHÉNYL]PROPIONIQUE est unique en raison de son groupe sulfonamide spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cela le rend particulièrement précieux en chimie médicinale pour le développement de nouveaux agents thérapeutiques .

Activité Biologique

3-(4-Sulfamoylphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H11_{11}NO4_4S
  • Molecular Weight : 229.25 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. The presence of the propanoic acid moiety suggests additional interactions with biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties . The sulfonamide group is recognized for its antibacterial effects, particularly against Gram-positive bacteria. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound MIC (μg/mL) Activity
This compound15.625 - 62.5Antistaphylococcal
Ciprofloxacin0.381Reference

The mechanism of action involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties as well. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group interacts with dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Signal Transduction Modulation : The compound may influence various signaling pathways involved in inflammation and cell proliferation.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the aromatic ring could enhance antimicrobial potency while maintaining low cytotoxicity levels .
  • In Vivo Studies :
    In vivo experiments have shown that certain derivatives exhibit significant antitumor activity against mouse lymphoid leukemia models, although some compounds did not demonstrate efficacy against specific cancer types .
  • High-Throughput Screening :
    High-throughput screening methods have been employed to assess the activity spectra of various derivatives, revealing a broad range of potential applications including anticancer and antimicrobial activities .

Q & A

Q. What are the key spectroscopic and chromatographic techniques for identifying 3-(4-Sulfamoylphenyl)propanoic acid and distinguishing it from structural analogs?

To confirm the identity of this compound, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to resolve the sulfamoyl group's distinct chemical shifts (e.g., deshielding effects at ~7.5 ppm for aromatic protons adjacent to the sulfamoyl group) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (C9_9H11_{11}NO4_4S) via exact mass measurements (e.g., m/z 229.0412 for [M-H]^-) .
  • Infrared Spectroscopy (IR): Identify characteristic S=O stretching vibrations (~1350–1160 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) from the sulfamoyl moiety .
  • Reverse-Phase HPLC: Use C18 columns with UV detection (λ ~254 nm) to separate it from analogs like 3-(4-hydroxyphenyl)propanoic acid, leveraging differences in polarity due to the sulfamoyl group .

Q. What synthetic strategies are effective for preparing this compound in laboratory settings?

A two-step approach is commonly employed:

Friedel-Crafts Acylation: React 4-sulfamoylbenzene with acrylic acid in the presence of Lewis acids (e.g., AlCl3_3) to yield this compound. Optimize reaction temperature (60–80°C) to minimize side products like over-acylated derivatives .

Sulfamoylation Post-Functionalization: Introduce the sulfamoyl group via chlorosulfonation of 3-(4-hydroxyphenyl)propanoic acid, followed by amination with NH3_3 gas. Monitor pH (8–9) to prevent hydrolysis of the sulfamoyl group .
Validation: Confirm purity (>98%) via HPLC and compare spectral data with commercial standards (if available) .

Advanced Research Questions

Q. How does the sulfamoyl group influence the metabolic fate of this compound compared to hydroxyl/methoxy analogs?

The sulfamoyl group significantly alters phase II metabolism:

  • Sulfation vs. Glucuronidation: Unlike 3-(4-hydroxyphenyl)propanoic acid (which undergoes glucuronidation), the sulfamoyl group is resistant to sulfotransferases (SULTs), reducing phase II conjugation. Instead, it may undergo N-acetylation or renal excretion due to its high polarity .
  • Enzyme Interactions: Unlike hydroxylated analogs, sulfamoyl derivatives are poor substrates for hepatic SULT1A1/1A3, as shown in in vitro microsomal assays. This reduces metabolite complexity but increases plasma stability .
    Methodological Tip: Use LC-MS/MS with isotopically labeled internal standards (e.g., 13C^{13}C-analogs) to track parent compound persistence in urine and plasma .

Q. What experimental designs can elucidate enzyme interactions governing the sulfamoyl group’s metabolic stability?

  • Knockout Models: Compare pharmacokinetics in wild-type vs. SULT1A3/^{-/-} mice to assess sulfation dependency .
  • Inhibitor Studies: Co-administer with SULT inhibitors (e.g., 2,6-dichloro-4-nitrophenol) in hepatocyte cultures to quantify residual metabolic pathways .
  • Crystallography: Solve the crystal structure of SULT1A3 bound to this compound to identify steric clashes preventing sulfation (synchrotron radiation recommended) .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in half-life (t1/2t_{1/2}) or bioavailability often arise from:

  • Analytical Variability: Standardize LC-MS protocols (e.g., ionization source: ESI-negative mode) across labs to improve reproducibility .
  • Species-Specific Metabolism: Cross-validate data in multiple models (e.g., rat, humanized liver mice) to identify interspecies differences in renal clearance .
  • Dose Dependency: Conduct dose-ranging studies (0.1–100 mg/kg) to assess nonlinear pharmacokinetics due to transporter saturation (e.g., OAT1/3) .

Q. What strategies optimize the detection of this compound in complex biological matrices?

  • Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the compound from urine/plasma. Acidify samples (pH 2–3) to enhance retention .
  • Tandem Mass Spectrometry: Employ MRM transitions (e.g., m/z 229 → 155 for quantification; 229 → 80 for confirmation) to minimize matrix interference .
  • Stability Testing: Preclude artifactual degradation by storing samples at -80°C and avoiding freeze-thaw cycles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.